MFCD02331799
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Overview
Description
WAY-299359 is a chemical compound known for its role as an inhibitor of Fms-like tyrosine kinase 3 (FLT3).
Preparation Methods
The synthesis of WAY-299359 involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization to ensure high purity and quality .
Chemical Reactions Analysis
WAY-299359 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-299359 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
WAY-299359 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to understand the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly acute myeloid leukemia, where FLT3 mutations are common.
Industry: Utilized in the development of new drugs and therapeutic agents targeting FLT3
Mechanism of Action
WAY-299359 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the regulation of hematopoiesis and immune responses. By binding to the active site of FLT3, WAY-299359 prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This mechanism makes it a valuable compound in the study of diseases characterized by abnormal FLT3 activity .
Comparison with Similar Compounds
WAY-299359 is compared with other FLT3 inhibitors such as:
Tandutinib hydrochloride: A potent and selective inhibitor of FLT3, c-Kit, and PDGFR.
Gilteritinib hemifumarate: An ATP-competitive inhibitor of FLT3 and AXL.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-12(17)11-8-4-1-2-6-10(8)20-14(11)16-13(18)9-5-3-7-19-9/h9H,1-7H2,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHVRVJNBNSFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCO3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.